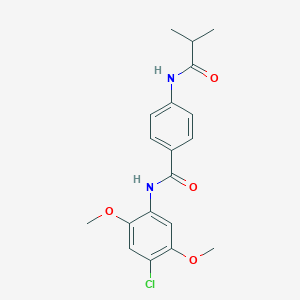

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide, also known as CDB-2914, is a synthetic compound that has been widely studied for its potential use as a contraceptive and as a treatment for various conditions, including endometriosis and uterine fibroids.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide has been studied extensively for its potential use as a contraceptive and as a treatment for endometriosis and uterine fibroids. In preclinical studies, N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to inhibit ovulation and disrupt implantation, making it a promising candidate for use as a non-hormonal contraceptive. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to reduce the size and symptoms of uterine fibroids and endometriotic lesions in animal models, indicating its potential as a therapeutic agent for these conditions.

Wirkmechanismus

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide works by binding to and blocking the activity of the progesterone receptor, which is essential for the maintenance of pregnancy and the growth of uterine fibroids. By inhibiting the progesterone receptor, N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide prevents the implantation of fertilized eggs and reduces the growth of uterine fibroids and endometriotic lesions.

Biochemical and Physiological Effects

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of ovulation, disruption of implantation, and reduction in the size and symptoms of uterine fibroids and endometriotic lesions. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to have minimal effects on the menstrual cycle and no significant impact on bone density, making it a potentially safer alternative to hormonal contraceptives and other treatments for uterine fibroids and endometriosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide in lab experiments is its specificity for the progesterone receptor, which allows for more precise targeting of this pathway. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide has been shown to have minimal off-target effects, reducing the risk of unwanted side effects. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide in lab experiments is its relatively low potency compared to other progesterone receptor antagonists, which may require higher doses or longer treatment periods to achieve the desired effects.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide, including:

- Further preclinical studies to determine the safety and efficacy of N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide as a contraceptive and as a treatment for endometriosis and uterine fibroids

- Clinical trials to evaluate the effectiveness of N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide in humans

- Development of more potent analogs of N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide with improved efficacy and safety profiles

- Investigation of the potential use of N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide in other conditions, such as breast cancer and prostate cancer, where the progesterone receptor plays a role in tumor growth.

Conclusion

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide is a synthetic compound that has shown promise as a non-hormonal contraceptive and as a treatment for endometriosis and uterine fibroids. Its specificity for the progesterone receptor and minimal off-target effects make it a potentially safer alternative to hormonal contraceptives and other treatments. Further research is needed to determine its safety and efficacy in humans and to explore its potential use in other conditions.

Synthesemethoden

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide is synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-aminobenzoic acid, followed by the addition of isobutyryl chloride and ammonia. The resulting product is then purified through recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide in its final form.

Eigenschaften

Produktname |

N-(4-chloro-2,5-dimethoxyphenyl)-4-(isobutyrylamino)benzamide |

|---|---|

Molekularformel |

C19H21ClN2O4 |

Molekulargewicht |

376.8 g/mol |

IUPAC-Name |

N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-methylpropanoylamino)benzamide |

InChI |

InChI=1S/C19H21ClN2O4/c1-11(2)18(23)21-13-7-5-12(6-8-13)19(24)22-15-10-16(25-3)14(20)9-17(15)26-4/h5-11H,1-4H3,(H,21,23)(H,22,24) |

InChI-Schlüssel |

DYTCFPIZWFQLIS-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |

Kanonische SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215376.png)

![Pyrimidine, 4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-](/img/structure/B215379.png)

![2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine](/img/structure/B215381.png)

![2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole](/img/structure/B215388.png)

![1-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B215389.png)

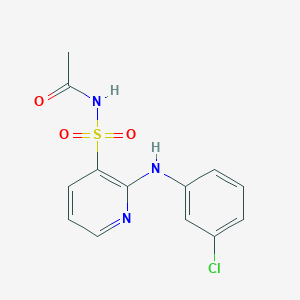

![N-(4-chlorobenzoyl)-4-[(3,5-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215393.png)

![N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215395.png)

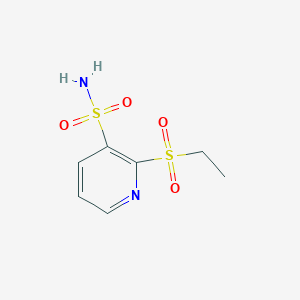

![4-[(4-Methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215397.png)

![5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215398.png)